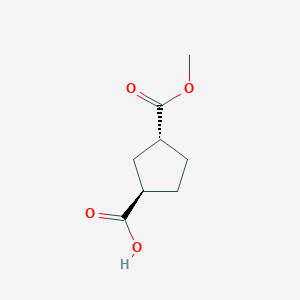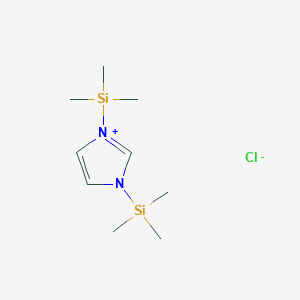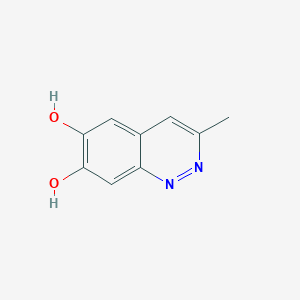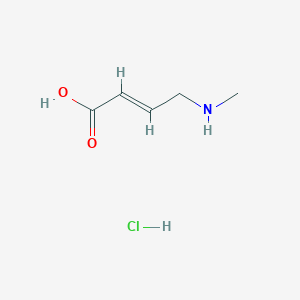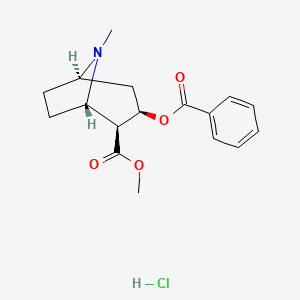
(+)-Cocaine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cocaine Hydrochloride is a tropane alkaloid derived from the leaves of the coca plant. It is a potent central nervous system stimulant and local anesthetic. The compound is known for its psychoactive properties and has a long history of both medicinal and recreational use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cocaine Hydrochloride typically involves the esterification of ecgonine or its derivatives. One common method is the conversion of ecgonine methyl ester to (+)-Cocaine through benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound involves the extraction of coca leaves followed by chemical processing. The leaves are first soaked in a solvent like kerosene to extract the alkaloids. The crude extract is then purified and converted into the hydrochloride salt through acid-base reactions .
Análisis De Reacciones Químicas
Types of Reactions
(+)-Cocaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert it to ecgonine.
Substitution: Nucleophilic substitution reactions can modify the ester or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Benzoylecgonine: A major metabolite formed through oxidation.
Ecgonine: Formed through reduction.
Various esters and amides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(+)-Cocaine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Historically used as a local anesthetic in ophthalmology and dentistry.
Industry: Utilized in the synthesis of other tropane alkaloids
Mecanismo De Acción
(+)-Cocaine Hydrochloride exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic but with a different mechanism of action.
Methylphenidate: A stimulant with similar effects on dopamine reuptake but used primarily for ADHD.
Procaine: A local anesthetic with a similar structure but less potent
Uniqueness
(+)-Cocaine Hydrochloride is unique due to its dual role as both a potent stimulant and local anesthetic. Its ability to block multiple neurotransmitter transporters simultaneously sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H22ClNO4 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1 |
Clave InChI |
PIQVDUKEQYOJNR-KOVRDVONSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


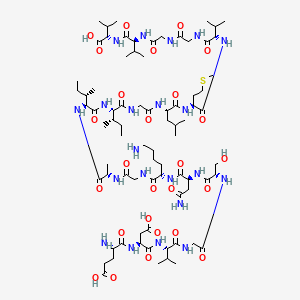
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
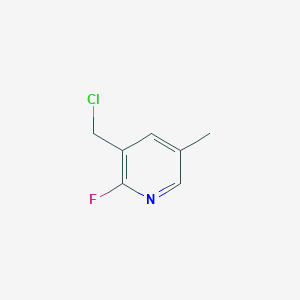
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
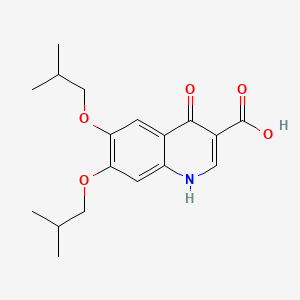

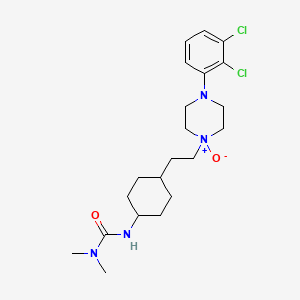

![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
